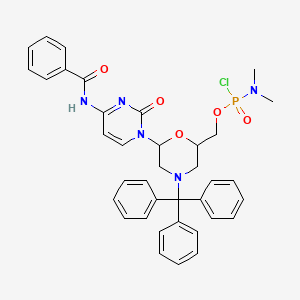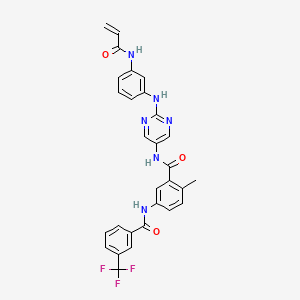
Blk-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Blk-IN-1 is a selective and covalent inhibitor of B-lymphoid tyrosine kinase (BLK) and Bruton tyrosine kinase (BTK). It has shown significant potential in cancer research due to its high specificity and potency, with IC50 values of 18.8 nM for BLK and 20.5 nM for BTK .
Métodos De Preparación
The synthesis of Blk-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
Blk-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on this compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
Blk-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of BLK and BTK, providing insights into the development of new inhibitors.
Biology: this compound is used to investigate the role of BLK and BTK in cellular signaling pathways, particularly in B-cell activation and function.
Medicine: The compound is being explored for its potential in treating various cancers, especially those involving B-cell malignancies.
Industry: This compound can be used in the development of new therapeutic agents targeting BLK and BTK
Mecanismo De Acción
Blk-IN-1 exerts its effects by covalently binding to the active sites of BLK and BTK, inhibiting their kinase activity. This inhibition disrupts the signaling pathways involved in B-cell proliferation and survival, leading to the suppression of cancer cell growth. The molecular targets and pathways involved include the B-cell receptor (BCR) signaling pathway and downstream effectors such as NF-κB and PI3K/Akt .
Comparación Con Compuestos Similares
Blk-IN-1 is unique due to its high specificity and covalent binding mechanism. Similar compounds include:
Ibrutinib: A BTK inhibitor with broader activity but less specificity compared to this compound.
Acalabrutinib: Another BTK inhibitor with improved selectivity over Ibrutinib.
Zanubrutinib: A third-generation BTK inhibitor with enhanced potency and selectivity. This compound stands out for its dual inhibition of BLK and BTK, making it a valuable tool in cancer research
Propiedades
Número CAS |
1431727-00-2 |
|---|---|
Fórmula molecular |
C29H23F3N6O3 |
Peso molecular |
560.5 g/mol |
Nombre IUPAC |
2-methyl-N-[2-[3-(prop-2-enoylamino)anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide |
InChI |
InChI=1S/C29H23F3N6O3/c1-3-25(39)35-20-8-5-9-21(13-20)38-28-33-15-23(16-34-28)37-27(41)24-14-22(11-10-17(24)2)36-26(40)18-6-4-7-19(12-18)29(30,31)32/h3-16H,1H2,2H3,(H,35,39)(H,36,40)(H,37,41)(H,33,34,38) |
Clave InChI |
BTWVWABAWDKQNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CN=C(N=C3)NC4=CC(=CC=C4)NC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


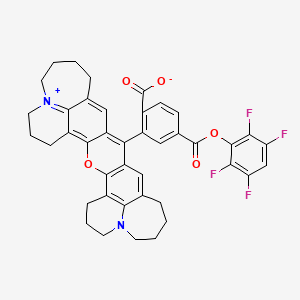


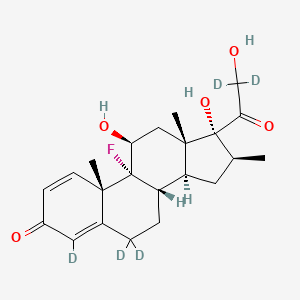
![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
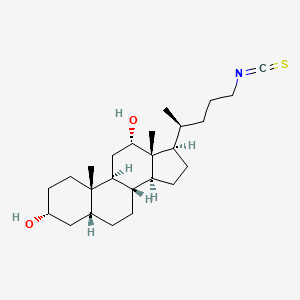
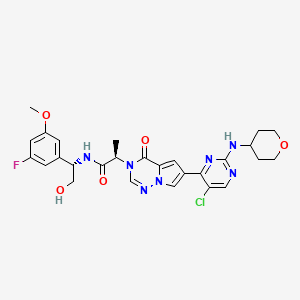
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)
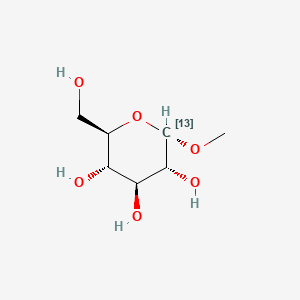
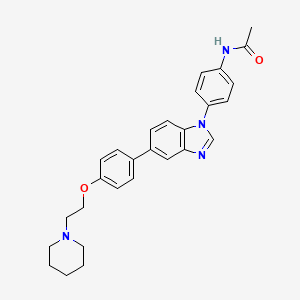
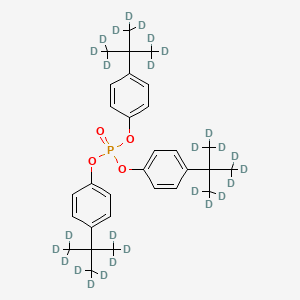
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)
